BenchChemオンラインストアへようこそ!

(2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

platelet aggregation thrombosis cardiovascular research

(2,5-Dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate, commonly designated DPA-NHS ester or all-cis-7,10,13,16,19-docosapentaenoic acid N-hydroxysuccinimidyl ester, is an amine-reactive activated ester of the omega-3 polyunsaturated fatty acid (PUFA) docosapentaenoic acid (DPA, C22:5 n-3). The compound carries a 22-carbon chain bearing five methylene-interrupted cis double bonds, activated at the carboxyl terminus as an N-hydroxysuccinimidyl (NHS) leaving group for covalent conjugation to primary amines on proteins, peptides, or amine-modified surfaces.

Molecular Formula C26H37NO4
Molecular Weight 427.6 g/mol
Cat. No. B13836880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Molecular FormulaC26H37NO4
Molecular Weight427.6 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C26H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-
InChIKeyMQJSQGPMHDYEOS-JLNKQSITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPA-NHS Ester (CAS 1798422-32-8) Procurement Guide: What Makes This Activated Omega-3 Fatty Acid Derivative Structurally and Functionally Distinct Among Polyunsaturated Fatty Acid NHS Esters


(2,5-Dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate, commonly designated DPA-NHS ester or all-cis-7,10,13,16,19-docosapentaenoic acid N-hydroxysuccinimidyl ester, is an amine-reactive activated ester of the omega-3 polyunsaturated fatty acid (PUFA) docosapentaenoic acid (DPA, C22:5 n-3). The compound carries a 22-carbon chain bearing five methylene-interrupted cis double bonds, activated at the carboxyl terminus as an N-hydroxysuccinimidyl (NHS) leaving group for covalent conjugation to primary amines on proteins, peptides, or amine-modified surfaces. DPA occupies a unique metabolic position as the biosynthetic intermediate between eicosapentaenoic acid (EPA, C20:5) and docosahexaenoic acid (DHA, C22:6), and it is found naturally in fish oils and seal oil [1]. Unlike EPA-NHS ester (C20:5, MW ~401.5) and DHA-NHS ester (C22:6, MW ~425.6), this compound possesses exactly five double bonds on a 22-carbon scaffold (C26H37NO4, MW 427.58), conferring a distinct combination of chain length, unsaturation degree, and metabolic fate that cannot be replicated by its closest analogs .

Why Researchers Cannot Simply Substitute DPA-NHS Ester with EPA-NHS, DHA-NHS, or Arachidonic Acid-NHS Ester in Conjugation Studies


Polyunsaturated fatty acid NHS esters are not functionally interchangeable despite sharing the same amine-reactive leaving group. The biological activity of the resulting fatty acid–protein conjugate is dictated by the acyl moiety's chain length, double-bond count, and regiochemistry. DPA (C22:5 n-3) differs from EPA (C20:5 n-3) by two additional methylene carbons while maintaining the same number of double bonds, and from DHA (C22:6 n-3) by one fewer double bond at the same chain length [1]. These structural differences translate into divergent biological readouts: DPA is reported to be a more potent inhibitor of collagen- and arachidonic acid-stimulated platelet aggregation than both EPA and DHA, and it suppresses thromboxane A2 formation more effectively than either comparator [2]. Furthermore, DPA exhibits approximately 10-fold greater endothelial cell migration activity than EPA, a property critical for wound-healing and angiogenesis assays [1]. The metabolic fate of conjugated DPA is also unique — it undergoes retro-conversion to EPA but is not readily metabolised forward to DHA, creating a distinct pharmacokinetic and pharmacodynamic profile for DPA-protein conjugates that cannot be mimicked by EPA- or DHA-based conjugates [1]. Substituting a DPA-NHS ester with an EPA-NHS or DHA-NHS ester therefore alters both the immediate biological potency and the downstream metabolic processing of the conjugate.

Head-to-Head Quantitative Evidence: Where DPA-NHS Ester (CAS 1798422-32-8) Demonstrates Verifiable Differentiation from EPA-NHS, DHA-NHS, and Related Activated Fatty Acid Esters


Platelet Aggregation Inhibition: DPA More Potent Than EPA and DHA in Direct Head-to-Head Comparison

In a direct head-to-head study by Akiba et al. (2000), DPA, EPA, and DHA were compared for their ability to inhibit platelet aggregation in vitro using rabbit platelet-rich plasma. DPA was the most potent inhibitor of collagen-stimulated and arachidonic acid-stimulated platelet aggregation among the three n-3 PUFAs tested [1]. Importantly, DPA also suppressed thromboxane A2 (TXA2) formation more effectively than either EPA or DHA in platelets exposed to collagen, thrombin, or exogenous arachidonic acid. In the same experiments, DHA was the most effective inhibitor of cyclooxygenase-1 (COX-1) enzymatic activity, indicating that DPA's superior anti-aggregatory effect is attributable to a dual mechanism — interference with the cyclooxygenase pathway combined with acceleration of the lipoxygenase pathway — a mechanistic profile distinct from both EPA and DHA [1]. The Kaur et al. (2011) review confirmed that n-3 DPA is effective in inhibition of platelet aggregation, 'more so than EPA and DHA' [2]. Note: The NHS ester form serves as a pro-reactive derivative; upon conjugation and subsequent hydrolysis or direct presentation, the free DPA carboxylate is the biologically active species. This evidence applies to the DPA moiety delivered via the NHS ester.

platelet aggregation thrombosis cardiovascular research COX-1 inhibition

Endothelial Cell Migration: DPA Exhibits 10-Fold Greater Activity Than EPA — A Quantified Functional Differentiation for Wound-Healing and Angiogenesis Applications

The Kaur et al. (2011) comprehensive review of DPA biological effects reports that n-3 DPA possesses 10-fold greater endothelial cell migration ability than EPA, a property directly relevant to wound-healing processes and vascular repair [1]. This 10-fold differential was observed in endothelial cell migration assays and represents one of the largest quantified functional differences between DPA and its closest omega-3 analog EPA. In contrast, no comparable magnitude of endothelial migration enhancement has been reported for DHA relative to EPA. This finding is significant because endothelial cell migration is a rate-limiting step in angiogenesis and tissue regeneration. The same review further notes that in vivo, n-3 DPA-supplemented mice showed stronger reduction of fatty acid synthase and malic enzyme activity levels than EPA-supplemented mice, indicating that DPA's differentiated effects extend beyond in vitro cell migration to systemic metabolic regulation [1]. For DPA-NHS ester users, this evidence implies that DPA-protein conjugates, once hydrolyzed to release free DPA or presented on a protein scaffold, can drive endothelial migration responses approximately an order of magnitude greater than equivalent EPA-based conjugates.

endothelial cell migration wound healing angiogenesis vascular biology

Metabolic Fate Differentiation: DPA Is Retro-Converted to EPA but Not Readily Metabolized to DHA — A Unique Pharmacokinetic Profile for DPA-Protein Conjugates

DPA occupies a unique node in omega-3 fatty acid metabolism. The Kaur et al. (2011) review establishes that in vitro, n-3 DPA is retro-converted back to EPA but does not appear to be readily metabolized forward to DHA; in vivo studies confirm limited conversion of DPA to DHA (mainly in liver) while retro-conversion to EPA is evident across multiple tissues [1]. This asymmetric metabolic processing distinguishes DPA from both EPA (which can be elongated to DPA and then to DHA) and DHA (which can be retro-converted to EPA). A subsequent human crossover study by Linderborg et al. (2013) demonstrated that a short period of DPA supplementation can retro-convert back to EPA and further metabolize into DHA, confirming that DPA acts as a metabolic reservoir that sustains both EPA and DHA levels over time [2]. For DPA-NHS ester users, this means a DPA-protein conjugate, once internalized and hydrolyzed, generates a sustained-release profile of both DPA and EPA (via retro-conversion), with gradual DHA formation. Neither EPA-NHS nor DHA-NHS conjugates can replicate this dual-precursor metabolic behavior. This differentiation is critical for in vivo studies where maintaining steady-state levels of multiple omega-3 species is desired from a single conjugate administration.

fatty acid metabolism retro-conversion pharmacokinetics DPA conjugate

Structural Differentiation: C22:5 n-3 NHS Ester Occupies a Unique Physicochemical Space Between C20:5 and C22:6 NHS Esters — Implications for Conjugate Solubility, Albumin Binding, and Membrane Partitioning

DPA-NHS ester (C26H37NO4, MW 427.58) differs structurally from EPA-NHS ester (C24H35NO4, MW ~401.5) by two additional methylene carbons while retaining five double bonds, and from DHA-NHS ester (C26H35NO4, MW ~425.6) by having one fewer double bond on the same 22-carbon backbone . This places DPA-NHS ester in a distinct physicochemical space: the additional chain length relative to EPA increases hydrophobicity (predicted LogP higher by approximately 1.5–2.0 units based on the parent acid LogP of ~8.29 for DPA vs. ~7.2 for EPA), which enhances albumin-binding affinity and membrane partitioning of the resulting conjugates; yet the reduced unsaturation relative to DHA decreases susceptibility to peroxidation and improves chemical stability during storage and conjugation reactions . Fatty acid binding to human serum albumin is chain-length-dependent, with longer-chain fatty acids exhibiting higher affinity; the Kaur et al. (2011) review notes that DPA is predominantly found in skeletal muscle, heart, and kidney tissue, reflecting its tissue-partitioning behavior distinct from EPA and DHA [1]. For procurement decisions, these physicochemical differences directly impact: (i) the solubility of the NHS ester in organic solvents used for conjugation (DMF, DMSO), (ii) the storage stability (recommended −20°C under inert atmosphere), and (iii) the predicted albumin-binding half-life extension achievable with DPA-conjugated therapeutic proteins relative to EPA- or DHA-conjugated counterparts .

physicochemical properties albumin binding membrane partitioning conjugate design

Isomeric Specificity: The 7Z,10Z,13Z,16Z,19Z (n-3) Configuration Is Biologically Distinct from the 4Z,7Z,10Z,13Z,16Z (n-6) Isomer — Ensuring Procurement of the Correct DPA-NHS Ester Regioisomer

Docosapentaenoic acid exists as two naturally occurring positional isomers: n-3 DPA (all-cis-7,10,13,16,19) and n-6 DPA (all-cis-4,7,10,13,16, also known as osbond acid). These isomers have distinct biological origins — n-3 DPA is derived from EPA elongation, while n-6 DPA is formed from arachidonic acid elongation and desaturation — and exhibit divergent biological activities [1]. The n-6 DPA isomer and its 12-lipoxygenase-derived oxylipins have been shown to potently inhibit platelet activation through a PPARα-dependent nongenomic mechanism [2]. The NHS ester described in this guide corresponds specifically to the n-3 isomer (7Z,10Z,13Z,16Z,19Z), as confirmed by the IUPAC name and CAS registry number 1798422-32-8 . Procurement of the incorrect isomer would introduce an entirely different fatty acid moiety into the conjugate, with distinct receptor interactions, oxylipin metabolite profiles, and biological readouts. The n-3 DPA isomer is the biosynthetic intermediate between EPA and DHA and possesses the retro-conversion and endothelial migration properties documented in Evidence Items 1–3; the n-6 isomer does not participate in this metabolic pathway. Vendor specifications should be verified by CAS number and, where available, chromatographic or NMR confirmation of double-bond regiochemistry.

isomer specificity n-3 vs n-6 PUFA regiochemistry biological activity

High-Value Application Scenarios Where DPA-NHS Ester (CAS 1798422-32-8) Provides Verifiable Advantage Over Alternative Activated Fatty Acid Esters


DPA-Protein Conjugates for Anti-Thrombotic and Platelet Function Research

Researchers investigating the antiplatelet effects of omega-3 fatty acid–protein conjugates should select DPA-NHS ester over EPA-NHS or DHA-NHS ester. The DPA moiety is the most potent inhibitor of collagen- and arachidonic acid-stimulated platelet aggregation among the three n-3 PUFAs and is the most effective suppressor of thromboxane A2 formation [1]. Conjugating DPA via its NHS ester to albumin, antibodies, or cell-surface-targeting peptides yields constructs that retain the superior anti-aggregatory pharmacology of the parent fatty acid. This application is directly supported by the head-to-head platelet aggregation data from Akiba et al. (2000), which demonstrated DPA's rank-order superiority over EPA and DHA in rabbit platelets [1]. Typical experimental design: DPA-NHS ester is reacted with lysine residues on the target protein in pH 7.5–8.5 buffer (e.g., 0.1 M sodium bicarbonate) with 10–20% DMF as co-solvent; the resulting DPA–protein conjugate is purified by dialysis or size-exclusion chromatography and tested in platelet-rich plasma aggregation assays.

Endothelial Cell Migration and Wound-Healing Conjugate Development

For studies focused on angiogenesis, vascular repair, or wound-healing, DPA-NHS ester offers a quantifiable 10-fold advantage over EPA-NHS ester in driving endothelial cell migration [2]. This magnitude of differentiation makes DPA-NHS the reagent of choice when preparing fatty acid–modified growth factors, extracellular matrix proteins, or cell-adhesion peptides intended to promote endothelial migration. The 10-fold potency differential translates into a proportional reduction in the amount of conjugated protein required to achieve a given biological response, which is particularly valuable when the protein component is scarce or expensive. The Kaur et al. (2011) review provides the primary citation for this 10-fold difference, and subsequent studies have corroborated DPA's unique pro-migratory effects in endothelial cells [2].

Sustained-Release Omega-3 Conjugate Design Exploiting DPA's Dual Metabolic Precursor Role

DPA-NHS ester is the only activated omega-3 fatty acid ester that enables a single conjugate to deliver both DPA and, via endogenous retro-conversion, EPA to target tissues [2][3]. This dual-precursor property is not shared by EPA-NHS or DHA-NHS esters. Investigators designing fatty acid–drug conjugates for extended pharmacokinetic studies can exploit this metabolic feature to achieve sustained tissue exposure to multiple omega-3 species following a single conjugate dose. The Linderborg et al. (2013) human crossover study established that orally administered DPA increases plasma and red blood cell levels of both EPA and DHA over time, confirming the metabolic reservoir function in humans [3]. For conjugation, the NHS ester is coupled to the therapeutic protein or peptide under standard amine-reactive conditions, and the resulting conjugate is administered in vivo with pharmacokinetic sampling to track DPA, EPA, and DHA levels.

Albumin-Binding Half-Life Extension with Intermediate Lipophilicity and Reduced Peroxidation Risk

Fatty acid conjugation to therapeutic proteins is an established strategy for extending serum half-life via albumin binding. DPA-NHS ester occupies a 'Goldilocks' position between EPA-NHS ester (shorter chain, lower albumin affinity) and DHA-NHS ester (higher unsaturation, greater peroxidation liability) . The 22-carbon chain with five double bonds provides sufficient hydrophobicity for high-affinity albumin binding while avoiding the sixth double bond that renders DHA particularly susceptible to oxidative degradation during storage and conjugation. For biopharmaceutical development groups evaluating fatty acid conjugation strategies, DPA-NHS ester may offer a superior balance of albumin-binding capacity and chemical stability compared to the more commonly used EPA-NHS and DHA-NHS esters. This application is supported by the established principle of fatty acid–albumin binding (longer chain = higher affinity) and the known susceptibility of highly unsaturated fatty acids to radical-mediated peroxidation .

Quote Request

Request a Quote for (2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.